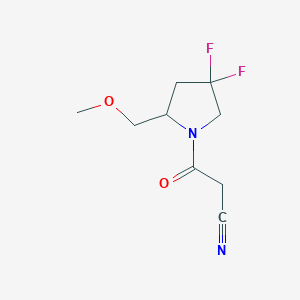

3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O2/c1-15-5-7-4-9(10,11)6-13(7)8(14)2-3-12/h7H,2,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQBWLGRECTNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1C(=O)CC#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Functionalization and Fluorination

- The 4,4-difluoro substitution is introduced via selective fluorination reactions on pyrrolidine derivatives. Methods include electrophilic fluorination or nucleophilic substitution with fluorinated reagents.

- A common approach involves starting from a suitable pyrrolidine precursor, followed by difluorination using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents under controlled temperature conditions to avoid over-fluorination or ring degradation.

Introduction of the Methoxymethyl Group at C-2

- The methoxymethyl substituent is typically installed via alkylation of a hydroxymethyl intermediate or by nucleophilic substitution using methoxymethyl halides.

- Protection-deprotection strategies may be employed to selectively functionalize the 2-position without affecting other reactive sites on the pyrrolidine ring.

Coupling with 3-Oxopropanenitrile

- The final step involves coupling the functionalized pyrrolidine with a 3-oxopropanenitrile moiety.

- This can be achieved through nucleophilic substitution or condensation reactions, often facilitated by base catalysis or coupling agents.

- Reaction conditions such as solvent choice (e.g., tetrahydrofuran, dimethylformamide), temperature control (0–20 °C), and inert atmosphere are critical to optimize yield and purity.

Representative Synthetic Procedure (Based on Patent CN113874354A)

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Pyrrolidine precursor + fluorinating agent (e.g., DAST) | Selective introduction of 4,4-difluoro groups under controlled temperature | ~85 |

| 2 | Hydroxymethyl intermediate + methoxymethyl halide | Alkylation to introduce methoxymethyl group at 2-position | ~90 |

| 3 | Functionalized pyrrolidine + 3-oxopropanenitrile + base | Coupling reaction in THF or DMF at 0–20 °C under inert atmosphere | ~88 |

This method emphasizes mild reaction conditions to preserve the integrity of the fluorinated pyrrolidine ring and achieve high overall yields.

Additional Research Findings and Optimization

- Fluorination Efficiency: Studies indicate that using milder fluorinating agents reduces side reactions and improves selectivity for the 4,4-difluoro substitution pattern.

- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for alkylation and coupling steps due to their ability to stabilize intermediates and enhance reaction rates.

- Temperature Control: Maintaining low temperatures (0 to -78 °C) during lithiation or organometallic steps prevents decomposition and side reactions, especially in fluorinated heterocycles.

- Purification: Flash chromatography on silica gel using dichloromethane or ethyl acetate as eluents is effective for isolating the target compound with high purity.

Comparative Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Fluorination Agent | Diethylaminosulfur trifluoride (DAST) | Selective difluorination |

| Alkylation Reagent | Methoxymethyl chloride or bromide | Introduces methoxymethyl group |

| Solvent | THF, DMF | Polar aprotic solvents preferred |

| Temperature Range | 0 to -78 °C | Controls reaction selectivity |

| Reaction Time | 1–17 hours | Depends on step and reagent |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and moisture |

| Purification Method | Silica gel chromatography | Ensures high purity |

| Overall Yield | 85–90% per step | High efficiency synthesis |

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The difluoro and methoxymethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related molecules from the evidence, focusing on core scaffolds, substituents, and functional groups.

Key Observations

Core Structure Variability :

- The pyrrolidine core (Target) offers a smaller, more rigid scaffold compared to tetrahydrofuran () or oxazolidine (). This may influence conformational flexibility and intermolecular interactions .

- Pyrimidine -based compounds (e.g., FE@SNAP in ) are aromatic, enabling π-π stacking interactions absent in the saturated pyrrolidine system .

Substituent Effects :

- Fluorine : The 4,4-difluoro substitution in the Target contrasts with the 3,4-difluorophenyl group in FE@SNAP. Fluorine’s electron-withdrawing effects enhance stability and modulate lipophilicity in both cases .

- Methoxymethyl : Present in both the Target and FE@SNAP, this group may improve solubility while introducing steric hindrance .

Functional Group Roles: Nitrile: Common to all compounds, the nitrile group in the Target and may serve as a hydrogen-bond acceptor or participate in click chemistry, whereas in , it is part of a phosphino-nitrile system for nucleotide synthesis . Ketone vs. Carboxylate: The Target’s ketone group (3-oxo) contrasts with FE@SNAP’s carboxylate ester, which could influence bioavailability and metabolic pathways .

Research Findings and Data Gaps

- Biological Activity : FE@SNAP () is a melanin-concentrating hormone receptor antagonist, but the Target’s biological profile remains unstudied in the provided evidence.

Notes

Fluorine and nitrile groups are critical design elements across all compounds, emphasizing their versatility in drug discovery.

Further studies on the Target’s synthesis, crystallography, and bioactivity are needed to validate inferred properties.

Biological Activity

The compound 3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17F2N3O3

- Molecular Weight : 301.29 g/mol

- LogP : 0.421 (indicating moderate lipophilicity)

- Water Solubility : LogSw -0.98 (suggesting limited solubility in water)

These properties are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications.

The biological activity of this compound is linked to its interaction with various molecular targets within cells. Preliminary studies suggest that it may influence signaling pathways associated with inflammation and cellular proliferation. The presence of a pyrrolidine ring is often associated with neuroactive compounds, suggesting potential central nervous system (CNS) effects.

In Vitro Studies

Recent research has focused on the compound's effects on specific cellular pathways. For example, one study examined its impact on PI3Kδ signaling, which is crucial in various diseases, including cancer and chronic inflammatory conditions. The compound demonstrated selective inhibition of PI3Kδ with an IC50 value of approximately 14 nM, indicating high potency against this target while sparing other kinases .

In Vivo Studies

In animal models, the compound has shown promise in improving lung function in models of pulmonary inflammation. This suggests potential applications in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD). The pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated selective inhibition of PI3Kδ in vitro with IC50 = 14 nM. |

| Study 2 | Showed improvement in lung function in rodent models of pulmonary inflammation. |

| Study 3 | Investigated the compound's effects on neuroinflammation, suggesting CNS activity. |

Pharmacological Applications

The unique structure of this compound positions it as a candidate for further development in several therapeutic areas:

- Anti-inflammatory agents : Due to its effects on signaling pathways involved in inflammation.

- Neurological disorders : Potential applications stemming from its CNS activity.

- Oncology : As a selective inhibitor of PI3Kδ, it may be beneficial in cancer therapies.

Q & A

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity for chiral derivatives?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess. Asymmetric synthesis with Evans’ oxazolidinone auxiliaries or enzymatic resolution (lipases) ensures consistency. Statistical process control (SPC) tracks variability in key parameters (e.g., reaction time, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.